molecular formula C20H17N3O B2677539 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358758-38-9

5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2677539
CAS RN: 1358758-38-9
M. Wt: 315.376
InChI Key: STEYUBMVSBVXLQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure, which can be functionalized with various substituents to create a wide range of compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives often involves the reaction of pyrazole derivatives with other compounds . For example, one study reported the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives from 3,5-dimethyl pyrazole ring and acetophenone derivatives .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which can be functionalized with various substituents . The exact structure will depend on the specific substituents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can vary depending on the specific substituents present . For example, the compound 5-(2-aminoethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has a molecular weight of 178.19 .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can vary depending on the specific compound and its biological target . Some derivatives have been studied for their potential as inhibitors of certain enzymes, such as CDK2 .

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can vary depending on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Research into pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is ongoing, with many studies focusing on their potential biological activities . Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in medicine .

properties

IUPAC Name

5-[(2-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-15-7-5-6-10-17(15)14-22-11-12-23-19(20(22)24)13-18(21-23)16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEYUBMVSBVXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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